tert-Butyl 6-chloronicotinate

Catalog No.
S684171
CAS No.
115309-57-4
M.F
C10H12ClNO2
M. Wt
213.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 6-chloronicotinate

CAS Number

115309-57-4

Product Name

tert-Butyl 6-chloronicotinate

IUPAC Name

tert-butyl 6-chloropyridine-3-carboxylate

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

InChI

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3

InChI Key

OFRLMTIBUAXBGV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)Cl

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)Cl

Tert-Butyl 6-chloronicotinate is an organic compound with the molecular formula C10H12ClNO2C_{10}H_{12}ClNO_2. It features a tert-butyl group attached to the nitrogen-containing heterocyclic aromatic system of chloronicotinic acid. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structure, which combines both aliphatic and aromatic characteristics.

, primarily involving nucleophilic substitutions. One significant reaction is the displacement of the chloro group by nucleophiles, such as azides, through Staudinger reactions, which can lead to the formation of more complex nitrogen-containing compounds . Additionally, it can undergo hydrolysis and other transformations typical of chlorinated aromatic compounds.

The synthesis of tert-butyl 6-chloronicotinate can be achieved through several methods:

  • Chlorination of Nicotinic Acid Derivatives: A common method involves the chlorination of nicotinic acid derivatives followed by esterification with tert-butyl alcohol.
  • Nucleophilic Substitution: The compound can also be synthesized via nucleophilic substitution reactions where tert-butyl nitrite reacts with chloronicotinic acid derivatives .

Interaction studies involving tert-butyl 6-chloronicotinate focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding its potential as a precursor in synthesizing biologically active compounds. The reactivity patterns observed in these studies highlight its utility in forming diverse chemical entities through targeted modifications .

Several compounds share structural similarities with tert-butyl 6-chloronicotinate, including:

Compound NameMolecular FormulaSimilarity Index
Tert-Butyl 2-chloronicotinateC10H12ClNO2C_{10}H_{12}ClNO_20.94
Tert-Butyl 4,6-dichloronicotinateC10H10Cl2NO2C_{10}H_{10}Cl_2NO_20.91
Ethyl 2-chloropyridine-3-carboxylateC10H10ClNO2C_{10}H_{10}ClNO_20.92
Tert-Butyl 2,5-dichloronicotinateC10H10Cl2NO2C_{10}H_{10}Cl_2NO_20.94
Ethyl 2-chloro-5-methylnicotinateC11H12ClNO2C_{11}H_{12}ClNO_20.91

Uniqueness: Tert-Butyl 6-chloronicotinate stands out due to its specific positioning of the chloro group on the sixth position of the nicotinic structure, which influences its reactivity and biological properties compared to other similar compounds.

XLogP3

2.7

Wikipedia

6-Chloronicotinic acid tert-butyl ester

Dates

Modify: 2023-08-15

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